4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by the presence of a cyano group, a furan ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the intermediate compounds, such as 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be prepared through a Grignard reaction involving furan and thiophene derivatives. The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The purification process may involve recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Formation of furan and thiophene oxides.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of various functional groups on the benzamide moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the benzamide moiety are key functional groups that facilitate binding to these targets. The furan and thiophene rings may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
- 4-cyano-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
- 4-cyano-N-(2-(furan-3-yl)-2-(thiophen-2-yl)ethyl)benzamide
Uniqueness: The presence of both furan and thiophene rings in 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide distinguishes it from similar compounds. This unique structure may confer specific chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-10-13-3-5-14(6-4-13)17(21)20-12-18(22,15-7-8-23-11-15)16-2-1-9-24-16/h1-9,11,22H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQPZZGPKABFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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